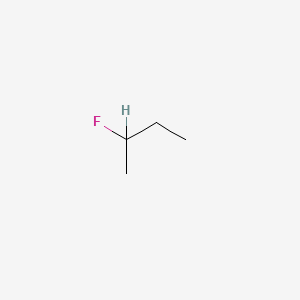
2-Fluorobutane
Übersicht
Beschreibung
2-Fluorobutane is a chemical compound with the molecular formula C4H9F . It is a derivative of butane where one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of 2-Fluorobutane involves the reaction of 2-butanol with methyl fluorosulfonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene at a temperature between 60 and 100 degrees Celsius . The reaction takes place in an inert atmosphere and yields 2-Fluorobutane with a yield of 71.2% .Molecular Structure Analysis
The molecular structure of 2-Fluorobutane was identified based on the 'H-NMR spectrum and the '9F-NMR spectrum . The 'H-NMR (CDC13, TMS, ? ppm) values are: 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). The '9F-NMR (CDC13, CFC13, ? ppm) value is -173 (m, F) .Physical And Chemical Properties Analysis
2-Fluorobutane has a density of 0.8±0.1 g/cm3, a boiling point of 25.1±8.0 °C at 760 mmHg, and a vapour pressure of 757.3±0.1 mmHg at 25°C . It has a molar refractivity of 20.7±0.3 cm3, a polarizability of 8.2±0.5 10-24 cm3, and a molar volume of 100.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Unimolecular Reactions
2-Fluorobutane has been used in the study of unimolecular reactions. These reactions involve the randomization of internal energies . This can provide valuable insights into the behavior of chemically activated molecules .
Elimination Reactions
In organic chemistry, 2-Fluorobutane can undergo elimination reactions when treated with alcoholic KOH . This reaction leads to the formation of alkenes . The study of these reactions can help in understanding the mechanisms of elimination reactions .
Thermophysical Property Data
2-Fluorobutane is also used in the study of thermophysical properties . The data generated from these studies can be critical in various fields such as chemical engineering and materials science .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all cases .
Wirkmechanismus
Target of Action
2-Fluorobutane is a small organic compound with the molecular formula C4H9F It’s known to participate in elimination reactions .
Mode of Action
2-Fluorobutane can undergo an E1cB elimination reaction when it reacts with a strong base like alcoholic KOH . This reaction proceeds via a carbanion intermediate . The high bond strength of the C-F bond makes fluorine a poor leaving group, which influences the reaction mechanism .
Biochemical Pathways
It’s known that 2-fluorobutane can be incorporated into the biosynthetic pathway of siderophore analogs . Siderophores are small molecules that bind and transport iron in microorganisms .
Pharmacokinetics
Its thermophysical properties such as boiling temperature, critical temperature, and density have been evaluated . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its ability to participate in elimination reactions and be incorporated into biosynthetic pathways suggests it can influence the synthesis of certain biomolecules .
Action Environment
The action of 2-Fluorobutane can be influenced by environmental factors such as the presence of a strong base, which can trigger an elimination reaction . Additionally, the solvent used in the reaction can significantly influence the rate of the SN2 reaction .
Eigenschaften
IUPAC Name |
2-fluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWZHXLJJPXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957315 | |
| Record name | 2-Fluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobutane | |
CAS RN |
359-01-3 | |
| Record name | Butane, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the thermal decomposition of 2-Fluorobutane look like?
A1: 2-Fluorobutane demonstrates limited thermal stability. Research indicates that it begins to decompose at temperatures exceeding room temperature and rapidly degrades at temperatures above 120°C. [] The primary products of this thermal elimination reaction are isobutene, trans-butene, and cis-butene. [] Mechanistic investigations suggest that the formation of these products can be explained by the transient state theory of tetratomic rings and the rearrangement of carbon cations. []
Q2: How does the choice of base influence the elimination reactions of 2-Fluorobutane?
A2: The regio- and stereoselectivity of elimination reactions involving 2-Fluorobutane are significantly influenced by the nature of the base employed. Computational studies using ab initio methods have investigated reactions with a range of bases, including F(-), HO(-), CH3O(-), (CH3)3CO(-), NH2(-), CH3(-), H(-), Cl(-), HS(-), and PH2(-). [] These studies suggest that the regiochemistry of the reaction, specifically the preference for forming the least-substituted or most-substituted alkene, is closely related to the transition state on the E2 spectrum. E1cb-like reactions tend to favor the least-substituted alkene, while E1-like reactions favor the more substituted alkene. [] Interestingly, there seems to be no direct correlation between the extent of π-bond formation and the preference for the more substituted alkene. []
Q3: Can we analyze 2-Fluorobutane in complex mixtures, and how sensitive are these methods?
A3: Yes, Gas Chromatography coupled with Flame Ionization Detection (GC/FID) offers a reliable method for analyzing 2-Fluorobutane, particularly within the context of alkylation materials. [] This method exhibits a minimum detection limit of 150 microL/L for 2-Fluorobutane in real samples, demonstrating its sensitivity for this compound. [] Researchers have successfully utilized GC/FID to confirm the presence of 2-Fluorobutane in alkylation materials, distinguishing it from other similar compounds like 1-Fluorobutane and 2-Fluoro-2-methylpropane. []
Q4: How do zero-point vibrations influence the nuclear magnetic resonance (NMR) properties of 2-Fluorobutane?
A4: Zero-point vibrations have a measurable impact on the fluorine shieldings observed in the NMR spectra of 2-Fluorobutane. Calculations reveal that these vibrational contributions can range from -0.6 ppm to -35 ppm. [] This range is significant and cannot be ignored when comparing theoretical calculations with experimental NMR data, even when considering relative chemical shifts. [] Unlike proton shieldings, where transferable atom-type zero-point vibrational contributions have been established, establishing similar transferable contributions for fluorine shieldings appears challenging. []
Q5: Beyond its chemical properties, has 2-Fluorobutane been used in any biological studies?
A5: Yes, 2-Fluorobutane has been used as a precursor in precursor-directed biosynthesis (PDB) to generate fluorinated analogs of the siderophore desferrioxamine B (DFOB). [] These analogs could potentially offer advantages over DFOB in treating conditions like iron overload and Parkinson's disease. [] Research has shown that by supplementing the culture medium of Streptomyces pilosus, the bacterium that naturally produces DFOB, with racemic 1,4-diamino-2-fluorobutane (rac-FDB), the bacteria can incorporate rac-FDB into its biosynthetic pathways. [] This incorporation leads to the production of a variety of fluorinated DFOB analogs. [] These findings highlight a novel approach to generating modified siderophores with potentially improved pharmacological properties. []
Q6: What is the significance of studying the conformational flexibility of 2-Fluorobutane in solution?
A6: Understanding the conformational dynamics of 2-Fluorobutane in solution is crucial for interpreting its NMR relaxation behavior. This is because the molecule constantly transitions between different conformations, each representing a local minimum on the potential energy surface. [] A simplified model has been proposed to describe this Brownian motion between conformations and its impact on NMR relaxation times. [] This model is based on the assumption that the overall tumbling motion of the molecule, characterized by the diffusion tensor, remains relatively unaffected by these conformational jumps. [] This approach proves useful for analyzing and interpreting NMR data of flexible molecules like 2-Fluorobutane in solution. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
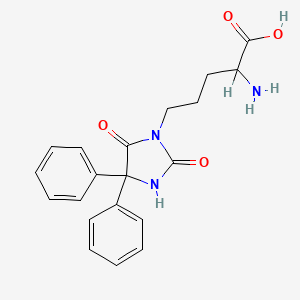


![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)
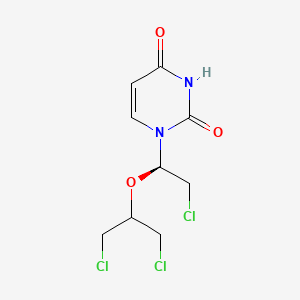

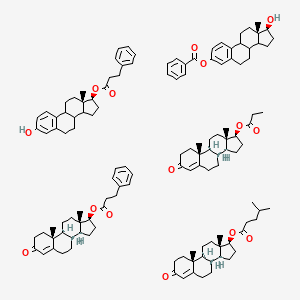
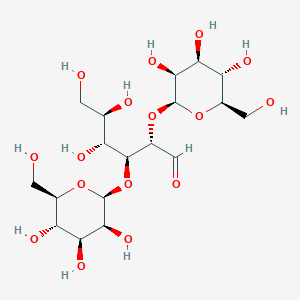
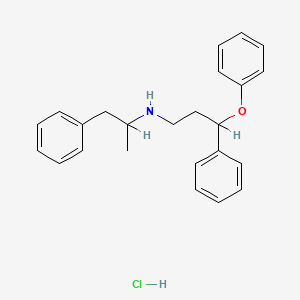
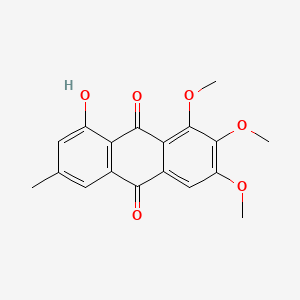

![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)